molecular formula C20H23IN2O2 B060824 4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole CAS No. 180252-46-4

4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole

Cat. No. B060824
CAS RN: 180252-46-4
M. Wt: 450.3 g/mol
InChI Key: UVHUKXLPEXSEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole is a synthetic compound that has been extensively studied in scientific research. It is a carbazole derivative that has shown potential in various applications, including as a fluorescent probe and in the treatment of cancer.

Mechanism of Action

The mechanism of action of 4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole involves the inhibition of DNA topoisomerase II. The compound binds to the enzyme and prevents it from carrying out its normal function, which is to cut and rejoin DNA strands during DNA replication and transcription. This leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole have been studied extensively. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the removal of damaged or abnormal cells from the body. It also inhibits tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole in lab experiments is its strong fluorescence emission, which makes it useful for imaging and detection of biological molecules and processes. However, the compound has limitations in terms of its stability and solubility, which can affect its performance in certain experiments.

Future Directions

There are several future directions for research on 4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole. One direction is to further explore its potential as a fluorescent probe for imaging and detection of biological molecules and processes. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to optimize the synthesis method and improve the stability and solubility of the compound for use in lab experiments.

Synthesis Methods

The synthesis of 4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole involves the reaction of carbazole with 3-(1,1-dimethyl-3-iodopropenylamino)-1,2-epoxypropane in the presence of a base catalyst. The reaction proceeds via an epoxide ring-opening mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole has been studied extensively for its potential in various scientific research applications. One of the main applications is as a fluorescent probe. The compound exhibits strong fluorescence emission, which makes it useful for imaging and detection of biological molecules and processes. It has been used as a fluorescent probe for detecting DNA and RNA, as well as for imaging of cancer cells.
Another potential application of 4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole is in the treatment of cancer. The compound has been shown to have anticancer activity in vitro and in vivo. It induces apoptosis in cancer cells and inhibits tumor growth. The mechanism of action of the compound involves the inhibition of DNA topoisomerase II, a key enzyme involved in DNA replication and transcription.

properties

CAS RN

180252-46-4

Product Name

4-(3-((1,1-Dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole

Molecular Formula

C20H23IN2O2

Molecular Weight

450.3 g/mol

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[(1-iodo-3-methylbut-2-en-2-yl)amino]propan-2-ol

InChI

InChI=1S/C20H23IN2O2/c1-13(2)18(10-21)22-11-14(24)12-25-19-9-5-8-17-20(19)15-6-3-4-7-16(15)23-17/h3-9,14,22-24H,10-12H2,1-2H3

InChI Key

UVHUKXLPEXSEHA-UHFFFAOYSA-N

SMILES

CC(=C(CI)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C

Canonical SMILES

CC(=C(CI)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C

synonyms

4-(3-((1,1-dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole
4-(3-((1,1-dimethyl-3-iodopropenyl)amino)-2-hydroxypropoxy)carbazole, (S)-isomer
CYBL8E

Origin of Product

United States

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